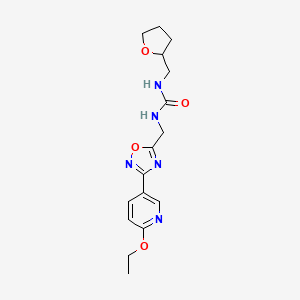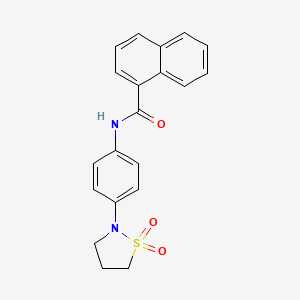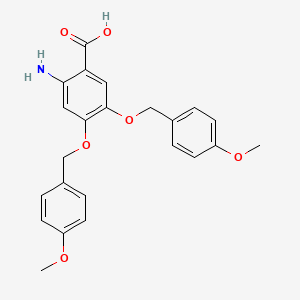![molecular formula C18H13F3N2O4 B2982906 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888453-44-9](/img/structure/B2982906.png)
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TBOA and belongs to the class of benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research on compounds structurally related to 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has explored their synthesis and potential applications in various fields, including materials science and pharmaceutical development. For instance, studies have demonstrated methods for the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, leading to compounds with potential as intermediates in the synthesis of complex molecules. This process results in esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid, among other products, elucidating pathways for the creation of novel compounds with unique properties (Stauss et al., 1972).
Antimicrobial and Antiviral Applications
In the realm of medicinal chemistry, derivatives of benzofuran and related compounds have been evaluated for their antimicrobial and antiviral activities. Synthesis and biological evaluation of novel series of derivatives incorporating benzofuran, pyrazole, and quinoline moieties have shown promising antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Idrees et al., 2020). This research underscores the versatility of benzofuran derivatives in contributing to the discovery of new drugs with enhanced efficacy against pathogenic microorganisms.
Mecanismo De Acción
Target of Action
The primary target of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these compounds within the cell .
Biochemical Pathways
The inhibition of sEH affects the metabolism of fatty acids , particularly the conversion of epoxides to diols . This can have downstream effects on various cellular processes, including inflammation and blood pressure regulation .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure and the presence of the trifluoromethoxy group .
Result of Action
The inhibition of sEH by 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can result in a variety of molecular and cellular effects. These may include alterations in the balance of epoxides and diols within the cell, which can affect processes such as inflammation and blood pressure regulation .
Action Environment
The action, efficacy, and stability of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Propiedades
IUPAC Name |
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-10(24)22-15-13-4-2-3-5-14(13)26-16(15)17(25)23-11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQYJTRGQRQHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)
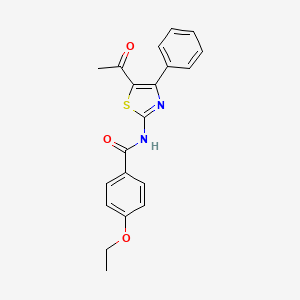



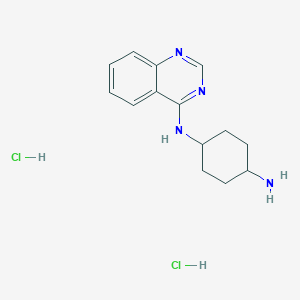
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
